molecular formula C10H20N2 B1484533 1-(2-Methyl-3-pyrrolidinyl)piperidine CAS No. 1862447-22-0

1-(2-Methyl-3-pyrrolidinyl)piperidine

Cat. No. B1484533
CAS RN: 1862447-22-0
M. Wt: 168.28 g/mol
InChI Key: DUBHFSUJTMTSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methyl-3-pyrrolidinyl)piperidine” is a chemical compound with the linear formula C10H20N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a topic of interest in recent years . The review by Li Petri et al. discusses the synthetic strategies used for the construction of the pyrrolidine ring from different cyclic or acyclic precursors, as well as the functionalization of preformed pyrrolidine rings . Another review by Frolov and Vereshchagin summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-3-pyrrolidinyl)piperidine” can be represented by the linear formula C10H20N2 . The molecule consists of a pyrrolidine ring attached to a piperidine ring . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the study of “1-(2-Methyl-3-pyrrolidinyl)piperidine” and related compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-methylpyrrolidin-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-10(5-6-11-9)12-7-3-2-4-8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBHFSUJTMTSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyrrolidin-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methyl-3-pyrrolidinyl)piperidine
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Reactant of Route 5
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Reactant of Route 6
1-(2-Methyl-3-pyrrolidinyl)piperidine

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